5-HT2A Receptor Binding Affinity (Ki) of 25I-NBF Hydrochloride vs. 25I-NBOMe and 2C-I
25I-NBF hydrochloride demonstrates high affinity for the human 5-HT2A receptor with a Ki of 0.26 nM, as determined by competitive radioligand binding assays . In contrast, the closely related analog 25I-NBOMe exhibits a Ki of 0.044 nM, making it approximately 6-fold more potent in binding affinity, while the parent compound 2C-I shows a Ki of approximately 0.7 nM, rendering 25I-NBF roughly 2.7-fold more potent than 2C-I [1]. This intermediate affinity positions 25I-NBF as a less extreme alternative to the ultra-high-potency NBOMe series while retaining substantially enhanced receptor engagement relative to the 2C-X scaffold.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.26 nM |
| Comparator Or Baseline | 25I-NBOMe: Ki = 0.044 nM; 2C-I: Ki = 0.7 nM (estimated) |
| Quantified Difference | 25I-NBF is ~6-fold lower affinity than 25I-NBOMe; ~2.7-fold higher affinity than 2C-I |
| Conditions | Human 5-HT2A receptor; competitive radioligand binding assay using [³H]ketanserin or [¹²⁵I]DOI |
Why This Matters
Researchers seeking to avoid the ultra-high-potency and associated toxicity risk of NBOMe analogs may select 25I-NBF as a more tractable tool compound for in vitro pharmacology, while maintaining sufficient affinity for reliable target engagement.
- [1] GLPBIO. 25I-NBOMe. Product Information. GC42104. View Source
